2-Pyridin-2-ylpyrimidine-5-carbaldehyde
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Overview
Description
2-Pyridin-2-ylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C10H7N3O. It is characterized by the presence of both pyridine and pyrimidine rings, which are fused together with an aldehyde functional group at the 5-position of the pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-2-ylpyrimidine-5-carbaldehyde typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and oxidation steps. One common method involves the reaction of 2-aminopyridine with 2-chloro-5-formylpyrimidine under basic conditions to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation and cyclization reactions, followed by purification processes such as recrystallization or chromatography to obtain high-purity product .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: 2-Pyridin-2-ylpyrimidine-5-carboxylic acid.
Reduction: 2-Pyridin-2-ylpyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Pyridin-2-ylpyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyridin-2-ylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it has been studied for its ability to inhibit collagen prolyl 4-hydroxylases, which are involved in fibrosis .
Comparison with Similar Compounds
2-Pyridin-2-ylpyrimidine: Lacks the aldehyde group but shares the pyridine and pyrimidine rings.
2-Pyridin-2-ylpyrimidine-5-carboxylic acid: The oxidized form of 2-Pyridin-2-ylpyrimidine-5-carbaldehyde.
2-Pyridin-2-ylpyrimidine-5-methanol: The reduced form of this compound.
Uniqueness: this compound is unique due to the presence of the aldehyde functional group, which allows for a variety of chemical modifications and reactions. This functional group also contributes to its potential biological activities and applications in drug discovery .
Properties
IUPAC Name |
2-pyridin-2-ylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-7-8-5-12-10(13-6-8)9-3-1-2-4-11-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKGUSHYAFNZLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647957 |
Source
|
Record name | 2-(Pyridin-2-yl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954226-94-9 |
Source
|
Record name | 2-(2-Pyridinyl)-5-pyrimidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954226-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Pyridin-2-yl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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